BenchChemオンラインストアへようこそ!

Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate

Anti-influenza A Nucleoprotein inhibitor Selectivity index

Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate (C13H12FNO3, MW 249.24) is a fluorinated isoxazole-4-carboxylate ester that serves as a critical synthetic intermediate in medicinal chemistry programs. The compound features a 2-fluorophenyl substituent at the 3-position of the isoxazole ring, which distinguishes it from closely related 3-aryl-5-methylisoxazole-4-carboxylate analogs.

Molecular Formula C13H12FNO3
Molecular Weight 249.24 g/mol
CAS No. 1159600-04-0
Cat. No. B1404104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate
CAS1159600-04-0
Molecular FormulaC13H12FNO3
Molecular Weight249.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1C2=CC=CC=C2F)C
InChIInChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3
InChIKeyMJZYVXZLXHAZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS 1159600-04-0): Key Isoxazole Intermediate for Anti-Influenza Drug Discovery


Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate (C13H12FNO3, MW 249.24) is a fluorinated isoxazole-4-carboxylate ester that serves as a critical synthetic intermediate in medicinal chemistry programs. The compound features a 2-fluorophenyl substituent at the 3-position of the isoxazole ring, which distinguishes it from closely related 3-aryl-5-methylisoxazole-4-carboxylate analogs. This specific substitution pattern has been exploited in the synthesis of isoxazole-4-carboxa piperidyl derivatives that target influenza A virus nucleoprotein [1]. The ethyl ester functionality provides a synthetic handle for subsequent hydrolysis to the carboxylic acid and amide coupling, enabling diversification into bioactive compounds.

Why Generic Substitution of Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate Is Not Supported by Evidence


The 3-aryl substituent on the isoxazole-4-carboxylate scaffold directly determines the biological activity of downstream products. In a systematic study of isoxazole-4-carboxa piperidyl derivatives, changing the 3-aryl group from 2-fluorophenyl to phenyl, 2-methoxyphenyl, or 2-thiomethylphenyl resulted in marked differences in anti-influenza A EC50 values and selectivity indices [1]. For example, the piperidyl amide derived from the 2-fluorophenyl intermediate (compound 1g) exhibited an EC50 of 1.356 µM and selectivity index (SI) of 12.27, while the 2-methoxyphenyl analog (1b) showed EC50 of 0.253 µM (5.4-fold more potent) but the selectivity profile differed substantially [1]. Simple interchange based solely on structural similarity ignores these quantifiable performance differences, making the specific 2-fluorophenyl substitution a deliberate choice rather than an interchangeable option in nucleoprotein-targeted programs.

Quantitative Differentiation Evidence for Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS 1159600-04-0)


Selectivity Index Advantage of 2-Fluorophenyl-Derived Piperidyl Amide over Standard Drug Ribavirin in Anti-Influenza A Assays

The piperidyl amide 1g, directly synthesized from ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate (3g), demonstrated a selectivity index (SI = CC50/EC50) of 12.27 against influenza A (A/PR/8/34 H1N1) in MDCK cells, representing a 1.93-fold improvement over the standard drug ribavirin (SI = 6.37) in the same assay system [1]. This quantitative advantage in therapeutic window is attributable to the specific 2-fluorophenyl substitution on the isoxazole scaffold, as the SI varies substantially among analogs with different 3-aryl groups.

Anti-influenza A Nucleoprotein inhibitor Selectivity index Isoxazole-4-carboxamide MDCK cell assay

EC50 Differentiation Among 3-Aryl Substituents in Isoxazole-4-Carboxa Piperidyl Anti-Influenza A Derivatives

In a head-to-head series of isoxazole-4-carboxa piperidyl derivatives synthesized from the corresponding ethyl 3-aryl-5-methylisoxazole-4-carboxylate intermediates, the anti-influenza A EC50 values varied by 5.4-fold depending solely on the 3-aryl substituent [1]. Compound 1g (R = 2-fluorophenyl, derived from target compound) showed EC50 = 1.356 ± 0.008 µM with SI = 12.27, compared to 1a (R = phenyl, EC50 = 0.898 ± 0.004 µM, SI = 22.02) and 1b (R = 2-methoxyphenyl, EC50 = 0.253 ± 0.001 µM, SI = 272.93). The 2-fluorophenyl analog 1g occupies a distinct position in the activity-selectivity landscape, offering a balance of potency and selectivity that differs from both the unsubstituted phenyl and electron-donating methoxyphenyl analogs.

Structure-activity relationship 3-Aryl substitution Anti-influenza A EC50 Nucleoprotein targeting Isoxazole derivatives

Comparative Synthetic Yield of Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate in a Unified Protocol

Under a unified synthetic protocol using substituted benzonitrile derivatives, TiCl4, and ethyl acetoacetate, ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate (3g) was obtained in 82.3% yield [1]. This yield is comparable to the unsubstituted phenyl analog 3a (82.1%) and superior to the 2-thiomethylphenyl analog 3c (72.1%) and the 2,4-dimethoxyphenyl analog 3f (68.6%), but lower than the 2-methoxyphenyl analog 3b (92.1%) and the 2,3-dichlorophenyl analog 3d (88.6%). The intermediate position of 3g in the yield distribution across ten analogs indicates that the 2-fluorophenyl substitution imposes a moderate electronic influence on the cyclization step, neither strongly activating nor deactivating relative to other ortho-substituted aryl groups.

Synthetic efficiency Isoxazole cyclization 3-Aryl isoxazole-4-carboxylate Parallel synthesis Building block procurement

Prioritized Application Scenarios for Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate Based on Quantitative Evidence


Synthesis of Anti-Influenza A Nucleoprotein Inhibitors

The 2-fluorophenyl-substituted isoxazole-4-carboxylate intermediate is directly applicable to the synthesis of piperidyl amide derivatives targeting influenza A nucleoprotein, as demonstrated by compound 1g which showed EC50 = 1.356 µM and a 1.93-fold selectivity index advantage over ribavirin (SI = 12.27 vs 6.37) [1]. Research groups pursuing next-generation influenza therapeutics with improved therapeutic windows should prioritize this intermediate over the unsubstituted phenyl or alternative halogen analogs, as the 2-fluorophenyl group provides a distinct, quantifiable balance of antiviral potency and cytotoxicity that is not replicated by other 3-aryl substitutions.

Structure-Activity Relationship (SAR) Library Construction for Isoxazole-Based Antivirals

The compound serves as a benchmark building block for constructing focused isoxazole libraries targeting viral nucleoproteins. The systematic SAR data from Pei et al. (2020) provides quantitative reference points: the 2-fluorophenyl analog yields an EC50 of 1.356 µM, positioned between the more potent 2-methoxyphenyl (0.253 µM) and less active 2,4-dimethoxyphenyl (2.036 µM) analogs [1]. Including the 2-fluorophenyl variant in SAR matrices enables medicinal chemists to map the electronic and steric contributions of ortho-substitution to antiviral activity, an essential step for rational lead optimization.

Pharmaceutical Intermediate for Diversified Drug Discovery Programs

Beyond influenza, the 2-fluorophenyl isoxazole-4-carboxylate scaffold has been identified in patent literature as a key intermediate for farnesoid X receptor (FXR) modulator programs, as evidenced by patent filings describing isoxazole derivatives as FXR agonists [1][2]. The synthetic accessibility of this intermediate (82.3% isolated yield in the cyclization step) [1] and the established route for conversion to carboxamide derivatives make it a cost-effective choice for parallel medicinal chemistry efforts across multiple therapeutic areas including metabolic and liver diseases, provided regulatory freedom to operate is confirmed.

Fluorinated Building Block for Metabolic Stability Optimization

The ortho-fluorine atom on the phenyl ring is known in medicinal chemistry to enhance metabolic stability relative to non-fluorinated or para-fluorinated analogs by blocking oxidative metabolism at the ortho position [3]. While direct comparative metabolic stability data for this specific compound versus its 4-fluorophenyl isomer is not available in the public domain, the class-level rationale for selecting 2-fluorophenyl over 4-fluorophenyl substitution when metabolic soft-spot protection is desired supports procurement of the ortho-fluoro variant for programs where oxidative metabolism at the phenyl ring is a known liability.

Quote Request

Request a Quote for Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.